1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
Description
Properties
IUPAC Name |
1-ethenylsulfonyl-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-6(9)3-7(5-8)10(11)12/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQSWBUDAPJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a compound of interest in medicinal chemistry due to its unique structural features, which may contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex chemical structure that can influence its interaction with biological targets. The presence of the ethenesulfonyl group and the nitro substituent are significant for its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H6FNO2S |
| Molecular Weight | 189.19 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The ethenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The nitro group in this compound is known for its role in anticancer activity. Nitroaromatic compounds have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Preliminary studies suggest that this compound may also trigger cell cycle arrest in certain cancer cell lines, although more detailed investigations are required to elucidate the specific pathways involved .
The biological activity of this compound is believed to involve several mechanisms:
- Electrophilic Attack : The ethenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins.
- Reactive Oxygen Species Generation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may damage cellular components.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of a series of sulfonyl-substituted nitrobenzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Study 2: Anticancer Potential
In a 2024 investigation into the anticancer properties of nitroaromatic compounds, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7) through ROS-mediated pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNOS
- Molecular Weight : 231.20 g/mol
- CAS Number : 1184756-81-7
The compound features a sulfonyl group, a nitro group, and a fluorine atom, which contribute to its reactivity and versatility in synthetic applications.
Synthesis Applications
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene serves as a versatile building block in the synthesis of various organic compounds. Its unique functional groups allow for multiple reaction pathways:
1. Synthesis of Thiadiazinane Derivatives
Recent studies have demonstrated that ethenesulfonyl fluorides can be utilized to synthesize 1,2,4-thiadiazinane derivatives through Michael addition reactions followed by cyclization. For instance, β-aminoethane sulfonamides derived from ethenesulfonyl fluorides can react with dichloromethane and primary amines to yield thiadiazinane 1,1-dioxides in good yields (61–83%) under optimized conditions using DBU as a catalyst .
2. Formation of Aryl Sulfonyl Fluorides
The compound can undergo photochemical reactions leading to the formation of aryl sulfonyl fluorides when reacted with suitable substrates under visible light. This method has been explored for generating sulfur dioxide-containing compounds efficiently .
Medicinal Chemistry Applications
The presence of the nitro group in this compound enhances its bioactivity, making it a candidate for drug development:
1. Antimicrobial Activity
Compounds containing ethenesulfonyl groups have shown promising antimicrobial properties. Research indicates that derivatives of this compound can be synthesized to evaluate their efficacy against various bacterial strains.
2. Anticancer Research
Studies have suggested that certain nitro-substituted aromatic compounds exhibit anticancer activity. The potential modification of this compound could lead to the development of new anticancer agents.
Case Study 1: Synthesis of Thiadiazinanes
A recent publication described the successful synthesis of 1,2,4-thiadiazinane derivatives using this compound as a precursor. The reaction involved a one-pot procedure where β-aminoethane sulfonamide was cyclized under reflux conditions with dichloromethane, achieving an overall yield of up to 78% .
Case Study 2: Photochemical Reactions
In another study, the application of visible-light-mediated reactions involving arylazo tetrafluoroborate salts demonstrated the utility of ethenesulfonyl fluorides in generating sulfonyl fluorides effectively. The reactions were conducted under mild conditions with moderate yields achieved for various substrates .
Comparison with Similar Compounds
Key Observations :
- Halomethyl derivatives (Cl/Br) are more reactive in nucleophilic substitutions due to the polarizable C–X bond, making them common alkylating agents .
Physicochemical Properties
Notes:
- The higher molecular weight of bromomethyl derivatives correlates with increased van der Waals forces compared to chloromethyl analogs.
- Stability differences arise from substituent electronegativity: sulfonyl groups may confer greater thermal stability than halides .
Availability and Suppliers
Market Trends :
Reactivity Comparison :
- Sulfonyl groups (ethenesulfonyl) activate the benzene ring toward electrophilic substitution, whereas halomethyl groups favor nucleophilic displacement .
Preparation Methods
Direct Fluorination Methods
Research on 3-fluoro-5-nitrobenzene derivatives, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that direct fluorination of nitro-substituted aromatic precursors is a viable approach. For example:
- Direct fluorination of 1,2-bis(3-nitrophenyl)disulfane yields 3-fluoro-5-nitro derivatives as minor byproducts.
- Increasing fluorine equivalents enhances the formation of fluorinated products, although excessive fluorine leads to polyfluorinated byproducts and tar formation.
- Use of solvents like acetonitrile or anhydrous HF influences the efficiency and selectivity of fluorination.
| Parameter | Acetonitrile Solvent | Anhydrous HF Solvent |
|---|---|---|
| Fluorine equivalents for max conversion | >16 equiv | ~3.6 equiv |
| Max conversion to fluorinated product | ~60% | ~60% |
| Byproduct formation | Higher tar (28%) | Lower tar (5%) but more difluoroderivatives |
Purification of fluorinated products often requires chromatographic separation due to close boiling points of byproducts.
Fluorodenitration Route
- Fluorodenitration of 3,5-dinitrobenzene derivatives using tetra-n-butylammonium fluoride (TBAF) selectively replaces one nitro group with fluorine.
- This method provides cleaner substitution and can be used to prepare fluoronitrobenzenes with high regioselectivity.
Introduction of the Ethenesulfonyl Group
Sulfonylation via Ethenesulfonyl Chloride
- The ethenesulfonyl group can be introduced by reacting the aromatic amine or phenol derivatives with ethenesulfonyl chloride in the presence of a base.
- This reaction typically proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide or sulfonate ester.
Alternative Sulfonylation Strategies
- Transition metal-catalyzed cross-coupling reactions have been reported for aryl sulfonylation but are less common for ethenesulfonyl groups.
- Use of coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., EDC·HCl) in amide bond formation may assist in coupling ethenesulfonyl-containing moieties to aromatic amines or alcohols.
Representative Preparation Protocols and Reaction Conditions
While no direct synthesis of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene was found, analogous conditions from related compounds provide a framework:
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fluorination of nitroaromatic | Direct fluorination | F2 gas, solvent (MeCN or HF) | 20°C, 0.5-5 h | ~60% max conversion | Scalable, industrially used | Byproduct formation, tar |
| Fluorodenitration | Nucleophilic substitution | TBAF hydrate | Mild, ambient | High regioselectivity | Cleaner product | Requires dinitro precursor |
| Sulfonylation | Reaction with ethenesulfonyl chloride | Ethenesulfonyl chloride, base | 0-25°C, hours | Moderate to high | Straightforward | Sensitive to moisture |
| Coupling via carbodiimide | EDC·HCl, DMAP catalysis | Carbodiimide reagents | Room temp, overnight | Up to 73% in analogs | Mild, efficient | Requires pure amine/acid |
Research Findings and Considerations
- The fluorination of nitro-substituted benzenes is sensitive to reaction conditions, solvent choice, and fluorine equivalents; optimization is crucial to maximize yield and minimize byproducts.
- Fluorodenitration offers a selective alternative to direct fluorination with cleaner product profiles.
- Sulfonylation with ethenesulfonyl chloride is a well-established route to introduce the ethenesulfonyl group onto aromatic amines or phenols, requiring careful base and solvent selection to avoid side reactions.
- Coupling agents like EDC·HCl and catalysts such as DMAP can improve yields and selectivity in forming sulfonamide bonds in complex molecules.
- Purification of intermediates and final products often involves chromatographic techniques due to close boiling points and similar polarity of byproducts.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(ethenesulfonyl)-3-fluoro-5-nitrobenzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:
Nitration and Fluorination : Start with a meta-substituted benzene derivative. Introduce the nitro group via mixed acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination can be achieved using HF or KF in polar aprotic solvents (e.g., DMF) .
Sulfonation : Replace a halide (e.g., chloromethyl or bromomethyl group) with an ethenesulfonyl moiety. For example, react 1-(chloromethyl)-3-fluoro-5-nitrobenzene (CAS 1214344-25-8) with ethenesulfonyl fluoride (CAS 677-25-8) in the presence of a base like NaH or K₂CO₃ in THF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
